N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
Description
This compound features a furo[2,3-f]chromen core substituted with three methyl groups (positions 3, 4, and 9) and a 7-oxo moiety.
Properties
Molecular Formula |
C23H20FNO4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C23H20FNO4/c1-12-8-18-21(22-20(12)13(2)11-28-22)14(3)17(23(27)29-18)9-19(26)25-10-15-4-6-16(24)7-5-15/h4-8,11H,9-10H2,1-3H3,(H,25,26) |
InChI Key |
IMZVSFLDYAGOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=C(C=C3)F)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Formation of the furochromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone structure.
Introduction of the trimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate can be employed to introduce the trimethyl groups at specific positions on the furochromenone core.
Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of a suitable fluorobenzyl halide with the furochromenone intermediate.
Formation of the acetamide moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination or electrophilic aromatic substitution using nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Exploration of its properties for use in the development of advanced materials with specific functionalities.
Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Modifications
The furochromen core is conserved across analogs, but substituent variations on the acetamide group significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- The 4-fluorobenzyl group (present in the target compound and compound 21) is associated with enhanced receptor-binding affinity, as seen in A2A adenosine receptor agonism (compound 21: 65% yield, HRMS-confirmed structure) .
- Non-fluorinated analogs (e.g., 3-methoxybenzyl or benzodioxol derivatives) may exhibit altered solubility profiles due to polar substituents, though direct data are unavailable .
Key Observations :
- Fluorinated analogs (e.g., compound 21) are synthesized with moderate yields (~65%), comparable to non-fluorinated thiadiazol derivatives (68–88%) .
- Melting points for furochromen derivatives are sparsely reported, but thiadiazol-based acetamides show a range of 92–170°C, suggesting solid-state stability .
Analytical Characterization
The target compound and its analogs are characterized via NMR, HRMS, and IR spectroscopy. For example:
- NMR : provides $^1$H and $^13$C NMR spectra for a related chromen derivative, confirming methyl (δ 2.1–2.5 ppm) and aromatic (δ 6.8–7.9 ppm) proton environments .
- HRMS : Compound 21’s HRMS (m/z 490.2454 [M+H]+) validates its molecular formula (C27H32N5O4), a critical step for confirming fluorinated analogs .
Biological Activity
N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C23H20FNO4
- Molecular Weight : 393.41 g/mol
- CAS Number : 853901-29-8
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The presence of the fluorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. The furocoumarin core is known for its ability to modulate enzyme activity and influence signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated its efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
This compound also exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in cellular models, indicating its potential use as a protective agent against oxidative damage.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest | |
| Anti-inflammatory | LPS-stimulated Macrophages | - | Inhibition of TNF-alpha and IL-6 |
| Antioxidant | DPPH Scavenging Assay | - | Free radical scavenging |
Case Studies
- Anticancer Study : A recent study evaluated the effects of the compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells.
- Inflammation Model : In a model of acute inflammation induced by LPS in mice, treatment with this compound resulted in a marked reduction in serum levels of inflammatory cytokines compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
